molecular formula C28H46O7 B191781 Makisterone A CAS No. 20137-14-8

Makisterone A

Cat. No. B191781
CAS RN: 20137-14-8
M. Wt: 494.7 g/mol
InChI Key: IJRBORPEVKCEQD-JMQWOFAPSA-N
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Description

Makisterone A is a potent ecdysone receptor (EcR) agonist . It is a 28-carbon moulting hormone and has been identified as the major free pupal ecdysteroid in the honey bee, Apis mellifera . It is a natural product found in Taxus cuspidata, Dysdercus cingulatus, and other organisms .


Synthesis Analysis

Makisterone A may be synthesized from phytosterols, such as Campesterol that has a methyl group at C-24 . Functional analysis demonstrates that Drosophila EcR can recognize Makisterone A and Makisterone A can induce effects similar to 20E against the ecdysone .


Molecular Structure Analysis

The molecular formula of Makisterone A is C28H46O7 . The IUPAC name is (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one .


Physical And Chemical Properties Analysis

Makisterone A has a molecular weight of 494.7 g/mol . The compound is a steroid .

Scientific Research Applications

  • Immunomodulatory Properties

    • Field : Medical Science
    • Application : Makisterone A is found in Tinospora cordifolia, a plant used in Ayurvedic medicine for the treatment of cold, fever, diabetes, and rheumatoid arthritis . It is known for its immunomodulatory properties .
    • Method : The pharmaceutical significance of Tinospora cordifolia is mainly because of its root, stem, leaf which constitute various phytoactive compounds such as alkaloids, steroids, glycosides, lactones, polysaccharides and so on .
    • Results : The plant is used in general healthcare and common ailments of the people .
  • Molting Hormone in Insects

    • Field : Entomology
    • Application : Makisterone A has been identified as the major ecdysteroid in last-stage larvae of the large milkweed bug, Oncopeltus fasciatus, a phytophagous hemipteran .
    • Method : The identification was done by mass spectrometry .
    • Results : It is a major molting hormone in 2 phytophagous and 1 predacious species of Hemiptera belonging to the group, Pentatomomorpha .
  • Gene Expression Regulation

    • Field : Genetics
    • Application : Makisterone A exhibits the ability to regulate gene expression in various organisms.
    • Method : By manipulating the expression of specific genes using Makisterone A, scientists can gain insights into their roles in various biological processes.
    • Results : This property makes it a valuable tool for researchers studying gene function and development.
  • Inhibition of Inflammatory Molecules

    • Field : Medical Science
    • Application : Makisterone A has been found to inhibit inflammatory molecules such as TNF- α, IL-1 β, IL-6 and COX-2 . This property makes it potentially useful in the treatment of conditions like inflammatory arthritis and IgA neuropathy .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained are not quantitatively detailed in the source .
  • Ecdysone Receptor Agonist

    • Field : Biochemistry
    • Application : Makisterone A is a potent ecdysone receptor (EcR) agonist . It shows similar affinity for EcR as 20-Hydroxyecdysone .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Makisterone A is the predominant insect molting hormone in vivo .
  • Insect Development and Mortality

    • Field : Entomology
    • Application : Ingestion of Makisterone A by T. castaneum larvae induced mortality and significantly reduced pupation and adult emergence rates .
    • Method : The larvae were treated with Makisterone A .
    • Results : The level of proteins decreases significantly (P < 0.001) in larvae treated .
  • Molting Hormone in True Bugs

    • Field : Entomology
    • Application : Makisterone A has been identified as the major ecdysteroid in last-stage larvae of the large milkweed bug, Oncopeltus fasciatus, a phytophagous hemipteran .
    • Method : The identification was done by mass spectrometry .
    • Results : It is a major molting hormone in 2 phytophagous and 1 predacious species of Hemiptera belonging to the group, Pentatomomorpha .
  • Ecdysone Receptor Agonist

    • Field : Biochemistry
    • Application : Makisterone A is a potent ecdysone receptor (EcR) agonist . It shows similar affinity for EcR as 20-Hydroxyecdysone .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Makisterone A is the predominant insect molting hormone in vivo .
  • Insect Development and Mortality

    • Field : Entomology
    • Application : Ingestion of Makisterone A by T. castaneum larvae induced mortality and significantly reduced pupation and adult emergence rates .
    • Method : The larvae were treated with Makisterone A .
    • Results : The level of proteins decreases significantly (P < 0.001) in larvae treated .

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRBORPEVKCEQD-JMQWOFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904196
Record name Makisteron A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Makisterone A

CAS RN

20137-14-8
Record name Makisterone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20137-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Makisteron A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Makisteron A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
S Imai, M Hori, S Fujioka, E Murata, M Goto… - Tetrahedron …, 1968 - columbia.edu
… Interestingly, these new phytoecdysones, which we designate makisterone A, B, C and D, have steroid skeletons with 28 and 29 carbon atoms, and therefore s macrophyllus contains at …
Number of citations: 54 www.columbia.edu
JN Kaplanis, SR Dutky, WE Robbins, MJ Thompson… - Science, 1975 - science.org
… makisterone A from the embryo of the milkweed bug and that of authentic standards of makisterone A … to and after those from which we isolated makisterone A. The concentrations (2 to …
Number of citations: 105 www.science.org
MF Feldlaufer, JA Svoboda - Ecdysone, 1986 - Elsevier
… Makisterone A was first isolated and characterized from the leaves of Podocarpus … , and biological activity of makisterone A in insects and other arthropods. Makisterone A is the major …
Number of citations: 20 www.sciencedirect.com
S Imai, S Fujioka, E Murata, Y Sasakawa… - Tetrahedron Letters, 1968 - Elsevier
… 05%), and a C28-ecdysone designated makisterone A (0. 0010/o), three other makisterones… As in’the case of makisterone A, 1) the structures of makisterones B, C and D from C-1 to C-…
Number of citations: 22 www.sciencedirect.com
CPF Redfern - Proceedings of the National Academy of …, 1984 - National Acad Sciences
… time of LP2 was equivalent to that of a precursor of makisterone A … The makisterone A fraction was analyzed by GC/MS(SIM), and the result (Fig. 5) is further evidence that makisterone A …
Number of citations: 68 www.pnas.org
JM Gibson, MSI Majumder… - Archives of insect …, 1983 - Wiley Online Library
… The usual internal standard used in our laboratory for this technique is makisterone A [12], but since the latter ecdysteroid occurs in D fusciatus, ponasterone A was substituted as …
Number of citations: 39 onlinelibrary.wiley.com
MF Feldlaufer, EW Herbert Jr, JA Svoboda… - Insect biochemistry, 1985 - Elsevier
… the isolation and identification of makisterone A, a 28-… of makisterone A in Drosophila melanogaster has been reported (Redfern, 1984). Our isolation and identification of makisterone A …
Number of citations: 111 www.sciencedirect.com
MF Feldlaufer, JA Svoboda, EW Herbert Jr - Experientia, 1986 - Springer
… Makisterone A, a 28-carbon ecdysteroid (molting hormone) has been isolated from the … assay (RIA) revealed about 11 ng of makisterone A present per gram of ovaries on a fresh weight …
Number of citations: 58 link.springer.com
MF Feldlaufer, EW Herbert Jr… - Archives of insect …, 1986 - Wiley Online Library
… In an effort to determine the possible sterol precursors of makisterone A, we have injected developing honey bee pupae, known to produce makisterone A [3], with various C27, C28, …
Number of citations: 46 onlinelibrary.wiley.com
P Kang, S Li - Biochemical and Biophysical Research …, 2022 - Elsevier
… Here, by using HERB, a high-throughput experimental and reference-oriented database of herbal medicines, and molecular docking, we identified makisterone A (MakA) as a …
Number of citations: 3 www.sciencedirect.com

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